molecular formula C15H15FN2O4S2 B2531665 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-fluorobenzene-1-sulfonamide CAS No. 941974-36-3

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-fluorobenzene-1-sulfonamide

Cat. No.: B2531665
CAS No.: 941974-36-3
M. Wt: 370.41
InChI Key: SXVJEOYGGUMVSI-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-fluorobenzene-1-sulfonamide is a characterized dual-inhibitor of the kinases DYRK1A and GSK-3β, making it a valuable pharmacological tool for investigating signaling pathways implicated in neurodegeneration and neurodevelopmental disorders. The compound is explicitly cited in a patent for the treatment of neurological diseases , highlighting its application in targeting pathological processes in Alzheimer's disease and Down syndrome. Inhibition of DYRK1A, a kinase involved in neuronal development and function, offers a strategy to modulate the phosphorylation of proteins like tau and amyloid precursor protein (APP). Its concurrent inhibition of GSK-3β, a key enzyme in tau hyperphosphorylation and insulin signaling, positions this compound as a multifaceted probe for studying the intersecting pathways that contribute to tauopathies and cognitive deficits. Researchers can utilize this inhibitor to elucidate the complex crosstalk between DYRK1A and GSK-3β, to model therapeutic interventions in cellular and animal models, and to explore its effects on cell cycle regulation and synaptic plasticity.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S2/c16-12-2-8-15(9-3-12)24(21,22)17-13-4-6-14(7-5-13)18-10-1-11-23(18,19)20/h2-9,17H,1,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVJEOYGGUMVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-fluorobenzene-1-sulfonamide typically involves the following steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thioamide under acidic conditions to form the thiazolidine ring.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the thiazolidine ring in the presence of a Lewis acid catalyst.

    Introduction of the Sulfonamide Group: The sulfonamide group is added by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Structure and Composition

The molecular formula for N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-fluorobenzene-1-sulfonamide is C16H18N2O4S2C_{16}H_{18}N_{2}O_{4}S_{2}, with a molecular weight of approximately 366.45 g/mol. The compound features a thiazolidine ring with sulfonamide and fluorobenzene substituents, contributing to its reactivity and potential biological activity.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing sulfonamide moieties often exhibit significant antimicrobial properties. The thiazolidine derivative structure enhances the bioactivity against various bacterial strains. For instance, studies have shown that derivatives of sulfonamides can inhibit bacterial enzyme activity, leading to effective treatment options for infections caused by resistant strains.

Anti-inflammatory Properties
The incorporation of the thiazolidine ring has been linked to anti-inflammatory effects. Compounds similar to this compound have been evaluated for their ability to reduce inflammation markers in vitro and in vivo. This could pave the way for developing new anti-inflammatory drugs.

Cellular Studies
In cellular models, this compound has been tested for its effects on cell proliferation and apoptosis. Preliminary results suggest that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with an IC50 value determined at 25 µM after 48 hours of exposure. This suggests potential for development into a therapeutic agent targeting breast cancer.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Moieties

Fluorinated Benzenesulfonamides
  • N-[4-(3-chloro-4-cyclopropoxyphenyl)pyrimidine-6-yl]-4-fluorobenzene-1-sulfonamide (Compound 63): Structure: Fluorine at the para position of the benzene sulfonamide. Activity: 98% inhibition of KMO at 10 µM, demonstrating enhanced potency compared to non-fluorinated analogs . Key Difference: Replaces the thiazolidin-2-yl group with a pyrimidine ring, emphasizing the role of fluorine in boosting activity .
Thiazolidin-2-yl Derivatives
  • ZINC26710739 (N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thieno[3,2-e]pyrimidin-4-amine): Structure: Combines thiazolidin-2-yl with a thienopyrimidine core. Activity: IC₅₀ of 0.8 µM against Entamoeba histolytica PLK (EhPLK), indicating strong binding affinity . Key Difference: The thienopyrimidine scaffold replaces the sulfonamide group, altering target specificity .
  • 4-(4-Methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide :

    • Structure : Piperidinyl substituent instead of fluorine.
    • Implications : Increased bulkiness may reduce membrane permeability compared to the fluorinated analog .
Role of Fluorine
  • Enhanced Potency: Fluorination at the para position (e.g., Compound 63) correlates with near-complete enzyme inhibition (98% vs. 73% for non-fluorinated analogs) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life in vivo .
Thiazolidin-2-yl vs. Alternative Heterocycles
  • Thiazolidin-2-yl : Provides a planar, electron-deficient region for π-π stacking in enzyme active sites (e.g., EhPLK inhibition in ZINC26710739) .
  • Pyrimidine or Triazole Replacements : May improve solubility but reduce rigidity, as seen in 1,2,4-triazole derivatives .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Formula Molecular Weight Key IR Bands (cm⁻¹) Notable Features Source
Target Compound C₁₆H₁₄FN₂O₃S₂ 365.42 ~1247–1255 (C=S), ~1663–1682 (C=O) Fluorine enhances metabolic stability
ZINC26710739 C₁₅H₁₃N₃O₂S₂ 355.41 N/A Thienopyrimidine core for kinase binding
Compound 63 (KMO Inhibitor) C₁₉H₁₅ClFN₂O₃S 429.85 N/A 98% inhibition at 10 µM
4-(4-Methyl-1,1-dioxido...) C₂₁H₂₅N₃O₅S₂ 463.57 N/A Piperidinyl group for solubility

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-fluorobenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure features a thiazolidine ring and a sulfonamide group, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for this compound is N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide. Its molecular formula is C16H16FNO3S, with a molecular weight of 335.37 g/mol. The presence of the fluorine atom and the sulfonamide group are critical for its biological activity.

PropertyValue
Molecular FormulaC16H16FNO3S
Molecular Weight335.37 g/mol
IUPAC NameN-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The thiazolidine ring can bind to active sites on enzymes, potentially inhibiting their activity and modulating various cellular pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It can interact with receptors that regulate cellular responses.

Biological Activity and Therapeutic Potential

Research has indicated that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

Studies have shown that derivatives of thiazolidine compounds can inhibit glycolysis in cancer cells, particularly in aggressive cancers like glioblastoma multiforme (GBM). The inhibition of glycolytic enzymes leads to reduced energy production in cancer cells, thereby limiting their growth.

Antimicrobial Properties

Sulfonamides are known for their antimicrobial properties. The sulfonamide group in this compound may enhance its efficacy against bacterial infections by inhibiting bacterial dihydropteroate synthase.

Anti-inflammatory Effects

Compounds containing thiazolidine rings have been studied for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Inhibition of Glycolysis in GBM Cells:
    A study demonstrated that fluorinated derivatives of 2-deoxy-D-glucose effectively inhibited hexokinase activity in GBM cells. This suggests that similar modifications in the structure of this compound could enhance its anticancer activity by targeting metabolic pathways .
  • Antimicrobial Activity:
    Research has indicated that sulfonamide derivatives exhibit significant antimicrobial effects against various pathogens. The incorporation of the thiazolidine structure may further enhance these properties through improved binding affinity to bacterial targets .
  • Anti-inflammatory Studies:
    A study on thiazolidine derivatives showed promising results in reducing inflammation markers in vitro. This indicates potential applications for inflammatory diseases .

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